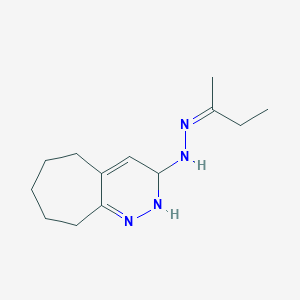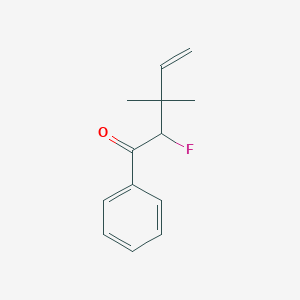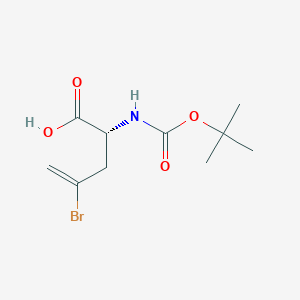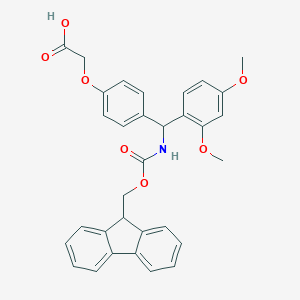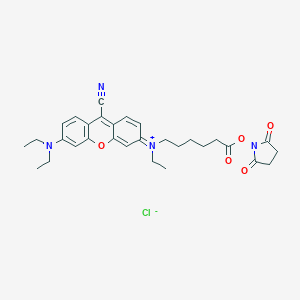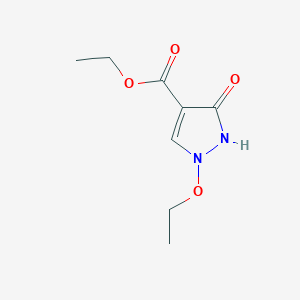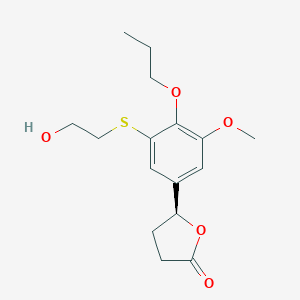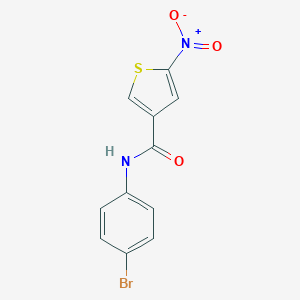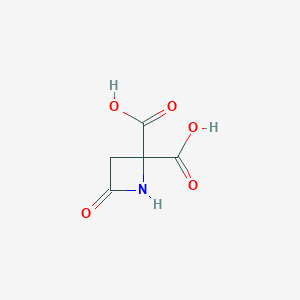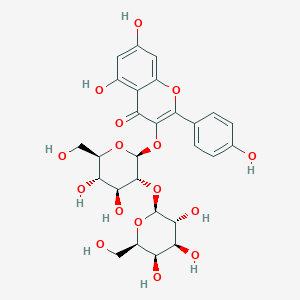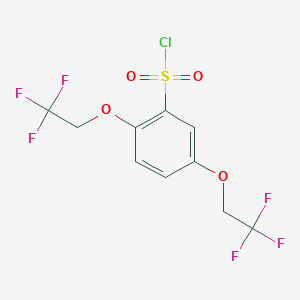
2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H7ClF6O4S . It has a molecular weight of 372.67 g/mol . The IUPAC name for this compound is 2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: C1=CC(=C(C=C1OCC(F)(F)F)S(=O)(=O)Cl)OCC(F)(F)F . This indicates that the compound contains a benzene ring with two 2,2,2-trifluoroethoxy groups attached at the 2 and 5 positions, and a sulfonyl chloride group attached at the 1 position .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and 10 hydrogen bond acceptors . The compound has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 371.9657765 g/mol . The topological polar surface area of the compound is 61 Ų .Applications De Recherche Scientifique
Anti-Cancer Applications
2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride: has been studied for its potential as an anti-cancer agent. Derivatives of this compound, specifically 1,3,4-oxadiazoles , have been synthesized and assessed for their biological activity against cancer cells. These derivatives have shown promise in in silico studies and biological assessments as potential candidates for anti-cancer agents .
Anti-Diabetic Agent Development
The same 1,3,4-oxadiazoles derivatives have also been evaluated for their potential as anti-diabetic agents. The studies include in silico analysis and biological evaluations, suggesting that these compounds could be developed into medications that help manage diabetes .
Neuroprotective Research
In neuroscientific research, the use of Drosophila melanogaster , a common fruit fly, as an in vivo model has been facilitated by compounds like 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride . This is due to the compound’s ability to affect the life cycle and maintenance of these organisms in laboratory settings, which is crucial for studying neurodegenerative diseases .
Antiglioma Agents
Derivatives of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride have been vetted as inhibitors of AURKA and VEGFR-2 , which are important targets in the treatment of glioblastoma, a type of brain cancer. These derivatives have been supported by both in vitro and in silico studies, showing significant potential as antiglioma agents .
Plasma Surface Functionalization
The compound has been used in the plasma surface functionalization of polyphosphazenes to yield films with tunable chemical properties. This application is significant in materials science, where surface properties need to be modified for various applications .
Enhancing Battery Life
In the field of energy storage, specifically for Li-S cells , 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride derivatives have been used to diminish self-discharge, thereby enhancing the life and efficiency of batteries with both low- and high-sulfur-loading sulfur cathodes .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in biological systems .
Mode of Action
Sulfonyl chlorides are typically reactive and can form sulfonamides or sulfonic esters when they encounter amines or alcohols, respectively . This reactivity might influence its interaction with biological targets.
Propriétés
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF6O4S/c11-22(18,19)8-3-6(20-4-9(12,13)14)1-2-7(8)21-5-10(15,16)17/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHAULDYIPVTOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)S(=O)(=O)Cl)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371110 |
Source


|
| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |
CAS RN |
152457-95-9 |
Source


|
| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

